

# UNC3866: A Potent and Selective Chemical Probe for Interrogating PRC1 Function

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## Compound of Interest

Compound Name: UNC3866

Cat. No.: B611582

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator involved in the maintenance of gene silencing and cellular differentiation. Its dysregulation is implicated in various human diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of **UNC3866**, a potent and selective chemical probe antagonist for the chromodomains of the CBX and CDY families of proteins within the PRC1 complex. We detail its mechanism of action, biochemical and cellular activity, and provide established experimental protocols for its characterization and use. This document is intended to serve as a valuable resource for researchers investigating PRC1 biology and for professionals in the field of drug discovery and development.

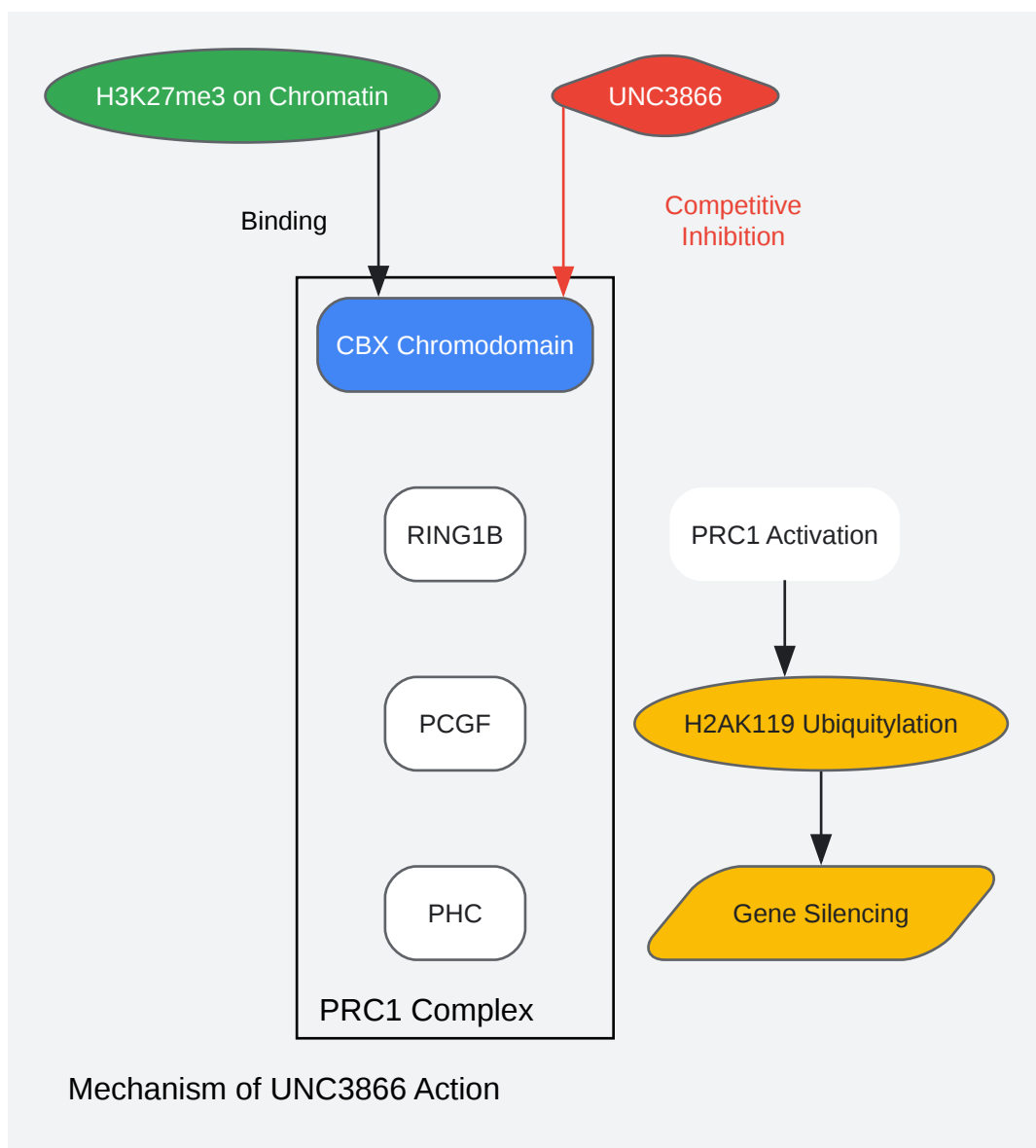
## Introduction to UNC3866 and PRC1

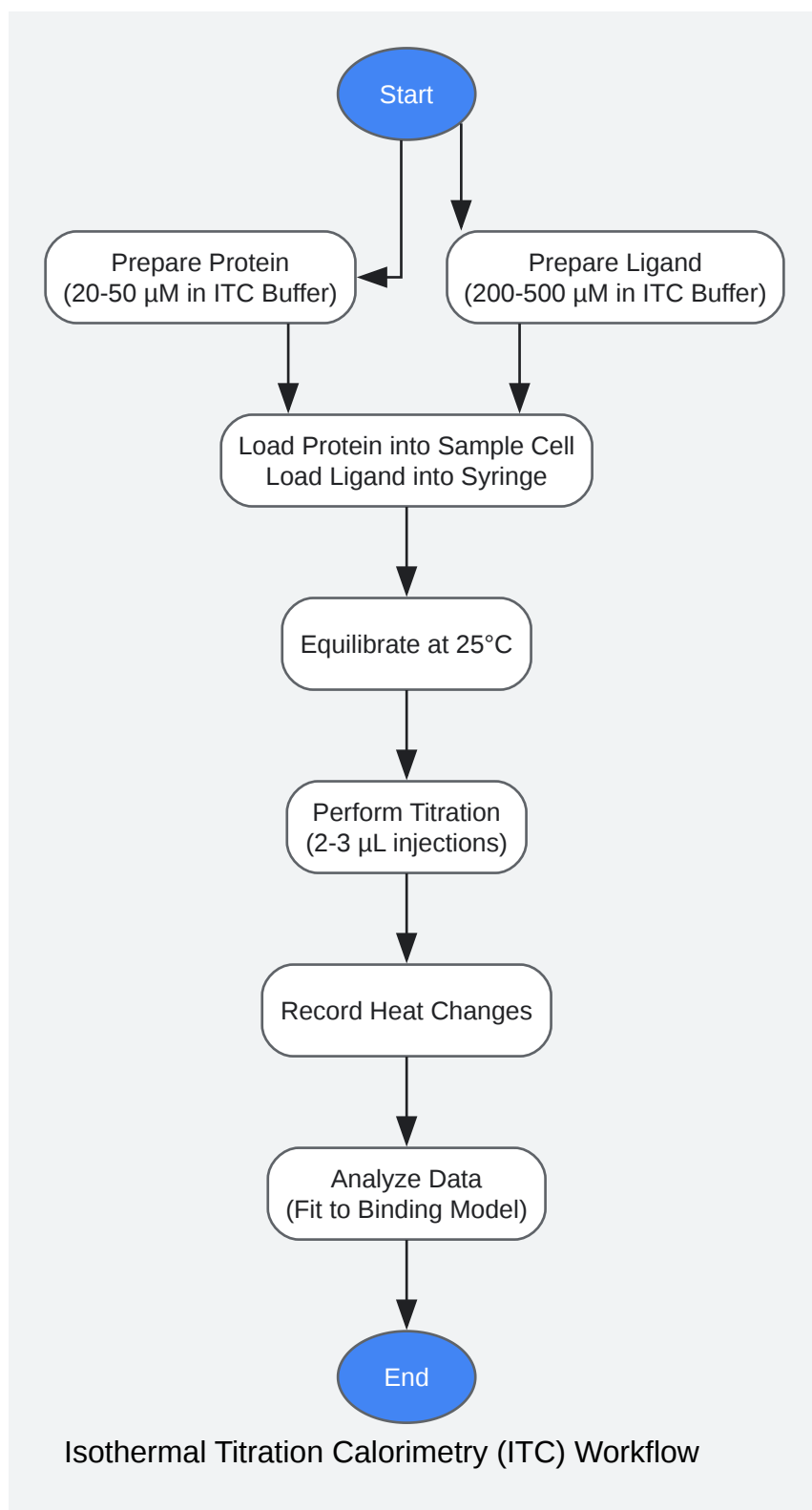
The Polycomb group (PcG) of proteins forms two major multiprotein complexes, PRC1 and PRC2, that act in concert to maintain the repressive H3K27me3 mark and associated gene silencing. The canonical PRC1 complex is recruited to chromatin through the recognition of H3K27me3 by the chromodomain of its CBX subunit. This interaction is pivotal for the subsequent PRC1-mediated monoubiquitylation of histone H2A at lysine 119 (H2AK119ub), which leads to chromatin compaction and transcriptional repression.<sup>[1][2]</sup>

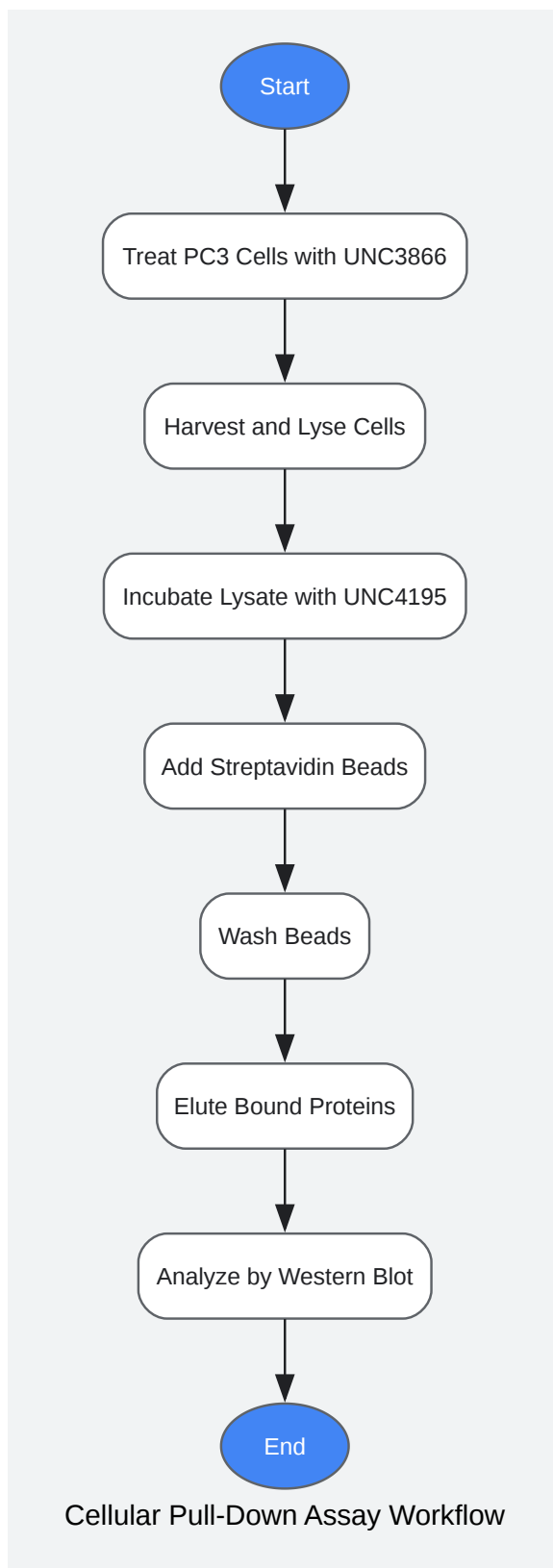
**UNC3866** is a potent peptide-based antagonist of the methyl-lysine (Kme) reading function of the Polycomb CBX and CDY families of chromodomains.[3][4] It was designed to mimic the interactions of the methylated H3 tail within the aromatic cage of these chromodomains, thereby competitively inhibiting the recruitment of PRC1 to its target sites on chromatin.[4][5] Its high potency and selectivity for specific CBX proteins, particularly CBX4 and CBX7, make it an invaluable tool for dissecting the specific functions of these PRC1 components.[3][4] A closely related, methylated compound, UNC4219, which has negligible effects, serves as an excellent negative control for experiments with **UNC3866**. [4]

## Mechanism of Action

**UNC3866** functions as a competitive inhibitor of the H3K27me3-CBX chromodomain interaction. X-ray crystallography studies have revealed that **UNC3866** closely mimics the binding mode of the H3K27me3 peptide in the aromatic cage of the CBX7 chromodomain.[5] By occupying this binding pocket, **UNC3866** prevents the recognition of the H3K27me3 mark on chromatin by the PRC1 complex, thereby disrupting its localization and downstream repressive functions.







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